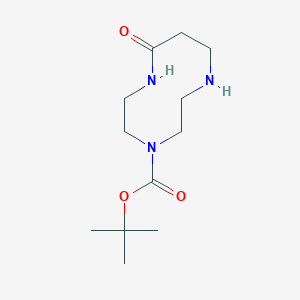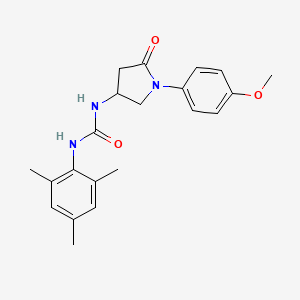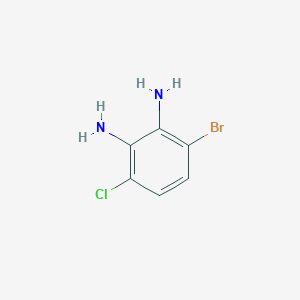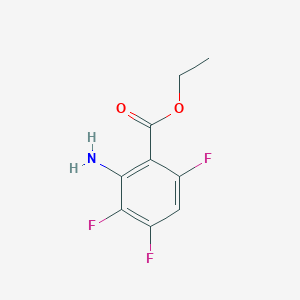![molecular formula C21H15ClF2N4O2 B2540478 N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-02-5](/img/structure/B2540478.png)
N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a novel synthetic molecule that appears to be designed for potential anticancer properties. While the exact molecule is not described in the provided papers, similar compounds with chloro, fluoro, and acetamide groups have been synthesized and evaluated for their anticancer activities. These compounds typically contain a core structure that is modified with various substituents to enhance their biological activity and specificity against cancer cell lines.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods where different aryl-substituted acetamide derivatives are prepared. For instance, in the synthesis of 2-chloro N-aryl substituted acetamide derivatives, the compounds are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are likely similar to those that would be used in the synthesis of N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, ensuring the purity and structure of the final product.
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. The presence of the oxadiazole ring, for example, is a common feature in these molecules and is known for its anticancer properties . The substitution of the aryl group and the presence of halogens like chlorine and fluorine can significantly affect the molecule's interaction with biological targets, such as enzymes or receptors involved in cancer cell proliferation.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include condensation reactions, substitutions, and the formation of heterocyclic rings. For example, benzo[b]pyran derivatives undergo various reactions to yield pyrazole, pyrimidine, and thiazolopyrimidine derivatives, which are then further modified to enhance their anticancer activity . These reactions are carefully designed to introduce specific functional groups that can improve the compound's efficacy and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their functional groups and overall molecular structure. The presence of halogens can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. The acetamide group is a common feature in drug design, often contributing to the compound's pharmacokinetic properties .
Relevant Case Studies
Case studies involving similar compounds have shown promising results in terms of anticancer activity. For example, certain N-aryl substituted acetamide derivatives exhibit cytotoxicity against various human leukemic cell lines, with IC50 values indicating their potency . Another study on thiazolyl N-benzyl-substituted acetamide derivatives revealed inhibitory activities against Src kinase, which is implicated in cancer cell growth and survival . These studies provide a foundation for understanding how the compound might behave in biological systems and its potential as an anticancer agent.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Optical Properties
A study conducted by Mary et al. (2020) synthesized and analyzed the properties of bioactive benzothiazolinone acetamide analogs, which, while not directly the compound , shares a structural similarity with N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. These compounds demonstrated good light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activity was also investigated, showcasing their potential in photovoltaic applications and as materials with interesting electronic properties (Mary et al., 2020).
Anticancer Activities
Research on novel fluoro-substituted benzo[b]pyran compounds, which are structurally related to the specified compound, has shown significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This points towards the potential of similar compounds in the development of new anticancer agents (Hammam et al., 2005).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, which bear resemblance to the compound , have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. These compounds, particularly the 4-fluorobenzylthiazolyl derivative, exhibited significant inhibition in cell proliferation, suggesting their utility in cancer treatment strategies (Fallah-Tafti et al., 2011).
Antimicrobial Activities
Synthesis and evaluation of derivatives containing 1,3,4-oxadiazol-2-ylthio)acetamide groups have revealed potent antimicrobial properties against a broad panel of bacterial and fungal strains. This suggests the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Parikh & Joshi, 2014).
Propriétés
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHZZIGXRZLKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2540396.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2540401.png)
![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)

![(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone](/img/structure/B2540408.png)

![3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)

![2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2540415.png)
![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)